Methyl5-amino-6-methylheptanoatehydrochloride
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Overview
Description
Methyl5-amino-6-methylheptanoatehydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is a hydrochloride salt of methyl5-amino-6-methylheptanoate, which is an ester derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-6-methylheptanoatehydrochloride typically involves the esterification of 5-amino-6-methylheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl5-amino-6-methylheptanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl5-amino-6-methylheptanoatehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl5-amino-6-methylheptanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release the active compound. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminolevulinate hydrochloride: Similar in structure but with different functional groups.
Methyl 5-amino-4-oxopentanoate hydrochloride: Another ester derivative with similar applications.
Uniqueness
Methyl5-amino-6-methylheptanoatehydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of an amino group and an ester group allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 5-amino-6-methylheptanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)8(10)5-4-6-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQZCWPQDQYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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